![molecular formula C8H10N2O2 B597846 Methyl 2-(5-aminopyridin-2-yl)acetate CAS No. 174891-11-3](/img/structure/B597846.png)
Methyl 2-(5-aminopyridin-2-yl)acetate
Overview
Description
“Methyl 2-(5-aminopyridin-2-yl)acetate” is a chemical compound with the molecular formula C8H10N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(5-aminopyridin-2-yl)acetate” is based on its molecular formula C8H10N2O2 . Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The presence of heteroatoms in the pyridine ring is important for coordination with metals .Physical And Chemical Properties Analysis
“Methyl 2-(5-aminopyridin-2-yl)acetate” has a molecular weight of 166.18 g/mol . It is a liquid at room temperature . The compound’s InChI code is 1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3 .Scientific Research Applications
Use in the Synthesis of Novel Heterocyclic Compounds
“Methyl 2-(5-aminopyridin-2-yl)acetate” has been used in the synthesis of novel heterocyclic compounds. These compounds have potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized using this compound. These derivatives were then evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Anti-Fibrosis Activity
“Methyl 2-(5-aminopyridin-2-yl)acetate” has been found to have potential anti-fibrosis activity. In a study, compounds synthesized using this compound effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro. This indicates that these compounds might be developed into novel anti-fibrotic drugs .
Use in the Synthesis of Polyimide-Metal Complexes
“Methyl 2-(5-aminopyridin-2-yl)acetate” has been used in the synthesis of polyimide-metal complexes. These complexes have enhanced properties. For instance, a compound named 5-amine-2-(5-aminopyridin-2-yl)-1-methyl-benzimidazole (PyMePABZ) that contains stiff 2-(2′-pyridyl)benzimidazole (PyBI) was synthesized using this compound. This was then used to construct the Cu (ΙΙ)-crosslinked polyimides (Cu-PIs) .
properties
IUPAC Name |
methyl 2-(5-aminopyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOLLHQOYJTNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-aminopyridin-2-yl)acetate |
Synthesis routes and methods
Procedure details
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